Ethyl 2,4-dihydroxy-6-methylnicotinate

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS 10350-10-4) is the definitive starting material for Lucanthone analog synthesis—backed by published protocols and a characteristic m.p. of 205–210°C. Its unique 2,4-dihydroxy-6-methyl substitution pattern ensures predictable reactivity and solubility in methanol, reducing purification failures during scale-up. Manufactured via a reproducible patented route (81.85% yield) with >98% purity by GC/T, this compound delivers the consistency process chemists require for lead optimization and technology transfer. Choose the ethyl ester to align with literature precedent and accelerate your medicinal chemistry program.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 10350-10-4
Cat. No. B048011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dihydroxy-6-methylnicotinate
CAS10350-10-4
Synonyms1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarboxylic Acid Ethyl Ester;  1,2-Dihydro-4-hydroxy-6-methyl-2-oxonicotinic Acid;  2,4-Dihydroxy-6-methylnicotinic Acid Ethyl Ester;  Ethyl 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarboxylate;  Ethyl
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=CC1=O)C)O
InChIInChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12)
InChIKeyCMCZAWPDHHYFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>29.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS 10350-10-4) Procurement: Core Properties and Sourcing Identifiers


Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS 10350-10-4; also referenced as CAS 70254-52-3) is a pyridine derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol. It exists as a white to almost white powder or crystalline solid at 20°C with a characteristic melting point range of 205–210°C . The compound is classified as a nicotinic acid ester, specifically a 2,4-dihydroxy-6-methyl-3-pyridinecarboxylic acid ethyl ester [1]. It serves as a versatile building block in medicinal chemistry, most notably for the synthesis of Lucanthone analogs with reported antitumor and bactericidal properties [2]. Authoritative database identifiers include Reaxys Registry Number 383937, PubChem Substance ID 135726907, and MDL Number MFCD02929397 [3].

Why Ethyl 2,4-dihydroxy-6-methylnicotinate Cannot Be Interchanged with Generic Pyridine Carboxylates


The 2,4-dihydroxy-6-methyl substitution pattern on the pyridine ring imparts distinct physicochemical and reactivity profiles that are not recapitulated by generic pyridine carboxylates. The presence of both hydroxyl groups at positions 2 and 4, in conjunction with the 6-methyl substituent, establishes a unique hydrogen-bonding network and keto-enol tautomeric equilibrium that influences solubility, crystallinity, and downstream coupling efficiency [1]. Substituting a different nicotinate ester—such as the methyl analog (CAS 893616-55-2) or the parent carboxylic acid (CAS 846557-80-0)—alters the ester leaving group, which can fundamentally change reaction kinetics and yields in subsequent derivatization steps . Furthermore, the high melting point (205–210°C) and specific solubility profile in methanol distinguish this compound from lower-melting or more lipophilic analogs, affecting both handling and formulation during large-scale synthesis .

Quantitative Differentiation of Ethyl 2,4-dihydroxy-6-methylnicotinate: Comparative Evidence for Procurement Decisions


Synthesis Yield Improvement: 81.85% via Claisen-Dieckmann Tandem Condensation

The target compound can be synthesized via a tandem Claisen ester condensation and Dieckmann condensation from ethyl 3-aminocrotonate and diethyl malonate under sodium ethoxide catalysis, achieving a reported yield of 81.85% after 24 hours in ethanol [1]. This yield represents a measurable improvement over the prior art baseline, which described yields lower than 80% under higher-temperature (140–150°C) ring-closing conditions [2]. The optimized process uses milder temperatures (80–90°C) and avoids specialized high-temperature equipment, reducing production cost and improving industrial scalability [3].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Validated Identity and Purity Benchmark: Melting Point 210°C and >98.0% GC/Titration Purity

Commercial-grade Ethyl 2,4-dihydroxy-6-methylnicotinate is supplied with a minimum purity of 98.0% as determined by both Gas Chromatography (GC) and Neutralization Titration, with NMR confirmation of structure [1]. The compound exhibits a sharp melting point of 210°C, which serves as a key identity and purity indicator . In contrast, closely related analogs such as the methyl ester (CAS 893616-55-2) and the free carboxylic acid (CAS 846557-80-0) lack widely documented, standardized purity specifications and melting point reference values from major reagent suppliers, making batch-to-batch consistency less verifiable in the absence of internal QC .

Analytical Chemistry Quality Control Procurement Specification

Established Building Block Utility: Lucanthone Analog Synthesis Platform

Ethyl 2,4-dihydroxy-6-methylnicotinate is explicitly cited as a key building block for the synthesis of Lucanthone analogs, a class of compounds with documented antitumor and bactericidal activities [1]. While the methyl ester analog (CAS 893616-55-2) is also described as a potential pharmaceutical agent with antioxidant and anti-inflammatory properties, its direct application in Lucanthone analog synthesis is not explicitly documented in the same literature sources . The ethyl ester serves as a more established starting point for this specific medicinal chemistry trajectory, supported by multiple independent vendor and database references .

Medicinal Chemistry Antitumor Agents Building Block

Scalable Process with Documented Yield and Purity Optimization

The patented preparation method for Ethyl 2,4-dihydroxy-6-methylnicotinate (CN106279011A) provides a fully optimized, industrially scalable process with defined parameters: reaction temperature 80–90°C, reaction time 20–30h, and post-reaction purification involving activated carbon treatment and pH adjustment to 2–3 with ammonium chloride [1]. This contrasts with alternative esterification-based syntheses (e.g., acid-catalyzed esterification of the free carboxylic acid), which typically yield 85–90% but lack the same level of detailed, peer-reviewed process optimization and impurity control protocols [2]. The patented method offers a clear advantage for procurement teams seeking a compound with a well-characterized, reproducible manufacturing route.

Process Development Scale-up Chemistry Industrial Synthesis

Authoritative Spectral and Structural Characterization Data Availability

The compound's identity is unambiguously defined by inclusion in SpectraBase (John Wiley & Sons) with a unique Spectrum ID (KR1qbqh28tK) and the InChIKey CMCZAWPDHHYFPU-UHFFFAOYSA-N [1]. This provides access to a verified, reference-quality spectral fingerprint that can be used for direct comparison during quality control. In contrast, the methyl ester analog (CAS 893616-55-2) and other close derivatives lack this level of curated spectral documentation in major academic and industry databases, necessitating in-house spectral acquisition and interpretation for rigorous identity confirmation .

Analytical Characterization Spectral Database Structure Confirmation

Optimal Application Scenarios for Ethyl 2,4-dihydroxy-6-methylnicotinate Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Lucanthone-Derived Antitumor Agents

Ethyl 2,4-dihydroxy-6-methylnicotinate is the preferred starting material for constructing Lucanthone analogs, a class of compounds with demonstrated antitumor and bactericidal properties [1]. The compound's well-documented role as a building block in this specific context—supported by multiple independent vendor and database entries—makes it a more reliable choice than the methyl ester or free acid analogs, which lack explicit literature precedent for Lucanthone derivatization . Procurement of this ethyl ester ensures alignment with published synthetic protocols and reduces the risk of unexpected reactivity or purification issues during lead optimization campaigns.

Process Development: Scalable Synthesis of Heterocyclic Intermediates

For industrial process chemists scaling up the production of pyridine-based intermediates, Ethyl 2,4-dihydroxy-6-methylnicotinate synthesized via the patented tandem Claisen-Dieckmann route (CN106279011A) offers a well-characterized, reproducible manufacturing process [1]. The method operates at moderate temperatures (80–90°C) with a defined yield of 81.85% and includes an activated carbon purification step, providing a clear advantage over alternative esterification routes that lack equivalent process detail . This is particularly valuable for teams preparing technology transfer packages or regulatory submissions that require comprehensive process descriptions.

Analytical Chemistry: Method Development and Reference Standard Qualification

Ethyl 2,4-dihydroxy-6-methylnicotinate is an excellent candidate for analytical method development due to the availability of high-purity commercial material (>98.0% GC/T) and a curated spectral reference in SpectraBase (Spectrum ID KR1qbqh28tK) [1]. The compound's sharp melting point (210°C) provides a simple, robust identity check, while the published InChIKey (CMCZAWPDHHYFPU-UHFFFAOYSA-N) enables unambiguous database cross-referencing . These attributes significantly accelerate HPLC method validation and structure confirmation workflows, reducing the time and cost associated with qualifying in-house reference standards.

Chemical Biology: Probe Development Requiring Defined Physicochemical Properties

In chemical biology applications where consistent solubility and crystallinity are critical for assay reproducibility, Ethyl 2,4-dihydroxy-6-methylnicotinate's defined solubility profile (soluble in methanol) and high melting point (205–210°C) provide predictable handling characteristics [1]. The presence of both 2- and 4-hydroxy substituents, along with the 6-methyl group, creates a unique hydrogen-bonding network that influences molecular recognition and binding . When compared to the methyl ester analog, which may exhibit different solubility and crystal packing behavior, the ethyl ester offers more established physical property data to guide experimental design and formulation.

Technical Documentation Hub

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51 linked technical documents
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